molecular formula C16H14N6O3 B11021462 N-(2-cyanophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

N-(2-cyanophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No.: B11021462
M. Wt: 338.32 g/mol
InChI Key: CQVFBCMLOUFEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)guanine , is a synthetic organic compound. Let’s break down its name:

    N-(2-cyanophenyl): Refers to the substitution of a cyano group (CN) at the 2-position of a phenyl ring.

    2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl): Indicates that the purine ring system is attached at the 2-position of the phenyl ring.

    acetamide: The compound contains an acetamide functional group (CH₃CONH₂).

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C16H14N6O3/c1-20-14-13(15(24)21(2)16(20)25)22(9-18-14)8-12(23)19-11-6-4-3-5-10(11)7-17/h3-6,9H,8H2,1-2H3,(H,19,23)

InChI Key

CQVFBCMLOUFEIH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

N-(2-cyanophenyl)guanine undergoes various reactions:

    Oxidation: It can be oxidized to form N-(2-cyanophenyl)guanidine.

    Reduction: Reduction of the cyano group can yield the corresponding amine.

    Substitution: The phenyl ring can undergo substitution reactions.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives of N-(2-cyanophenyl)guanine.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential antiviral properties due to its purine scaffold.

    Medicine: Research on its role in nucleoside analogs for antiviral and anticancer drugs.

    Industry: Limited industrial applications due to its specialized structure.

Mechanism of Action

    Molecular Targets: Likely targets include enzymes involved in nucleotide metabolism.

    Pathways: May interfere with DNA replication or RNA synthesis.

Comparison with Similar Compounds

    Similar Compounds: Compare with other guanine derivatives (e.g., 2-amino-6-chloropurine, 6-thioguanine).

    Uniqueness: N-(2-cyanophenyl)guanine’s unique structure sets it apart.

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